molecular formula C17H13BrN2O3S B4998222 (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4998222
M. Wt: 405.3 g/mol
InChI Key: WMZMMQRGWWZMGA-FMIVXFBMSA-N
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Description

(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a brominated benzylidene group, a thioxodihydropyrimidine core, and prop-2-yn-1-yloxy and prop-2-en-1-yl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps, including the formation of the thioxodihydropyrimidine core, bromination, and the introduction of the prop-2-yn-1-yloxy and prop-2-en-1-yl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to undergo various chemical modifications makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity may allow for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, materials, and intermediates for various manufacturing processes. Its versatility and reactivity make it a valuable component in the development of new industrial products.

Mechanism of Action

The mechanism of action of (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include other thioxodihydropyrimidine derivatives with different substituents on the benzylidene and pyrimidine rings. Examples include:

  • (5E)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
  • (5E)-5-[3-methyl-4-(prop-2-yn-1-yloxy)benzylidene]-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-3-7-20-16(22)12(15(21)19-17(20)24)9-11-5-6-14(13(18)10-11)23-8-4-2/h2-3,5-6,9-10H,1,7-8H2,(H,19,21,24)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZMMQRGWWZMGA-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)Br)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)Br)/C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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